Trifluoromethylphosphonsäure

Übersicht

Beschreibung

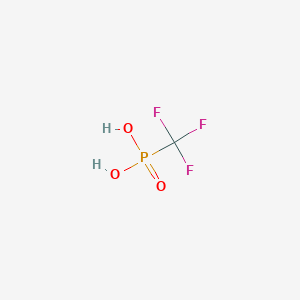

Trifluoromethylphosphonic acid is an organophosphorus compound with the molecular formula CHF3O3P. It is characterized by the presence of a trifluoromethyl group attached to a phosphonic acid moiety. This compound is known for its high thermal stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications .

Wissenschaftliche Forschungsanwendungen

Trifluoromethylphosphonic acid has a wide range of applications in scientific research:

Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.

Wirkmechanismus

Target of Action

Trifluoromethylphosphonic Acid is a proton conductor . It has been used to create polymers with hydroxy, carboxylic, and other polar groups . The primary target of Trifluoromethylphosphonic Acid is to facilitate proton conduction in these systems .

Mode of Action

The mode of action of Trifluoromethylphosphonic Acid is through its interaction with its targets, facilitating proton conduction. It is highly conductive both without water and with varying amounts of water added . This suggests that Trifluoromethylphosphonic Acid interacts with its targets and changes the environment to promote proton conduction.

Biochemical Pathways

It is known that it plays a role in the creation of polymers with hydroxy, carboxylic, and other polar groups

Pharmacokinetics

Its high conductivity in various environments suggests that it may have good bioavailability .

Result of Action

The result of Trifluoromethylphosphonic Acid’s action is the facilitation of proton conduction in the systems where it is applied. This can lead to the creation of polymers with hydroxy, carboxylic, and other polar groups

Action Environment

The action of Trifluoromethylphosphonic Acid is influenced by environmental factors. It is highly conductive both without water and with varying amounts of water added . This suggests that the efficacy and stability of Trifluoromethylphosphonic Acid can be influenced by the presence and amount of water in its environment.

Biochemische Analyse

Biochemical Properties

Trifluoromethylphosphonic Acid plays a significant role in biochemical reactions. It has been used extensively to remove carbohydrate from glycoproteins, while leaving the protein backbone intact .

Cellular Effects

It is known that the compound’s ability to remove carbohydrates from proteins can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Trifluoromethylphosphonic Acid exerts its effects through its interaction with proteins. The compound’s ability to remove carbohydrates from proteins while leaving the protein backbone intact allows it to influence the structure and function of these proteins . This can lead to changes in gene expression and enzyme activity.

Metabolic Pathways

It is known that the compound interacts with proteins and can influence their structure and function, which could potentially affect metabolic flux or metabolite levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Trifluoromethylphosphonic acid can be synthesized through several methods. One common approach involves the silyldealkylation of dialkyl trifluoromethylphosphonates using bromotrimethylsilane (BTMS), followed by desilylation with water or methanol . This method is favored for its high yield and mild reaction conditions.

Industrial Production Methods: In industrial settings, trifluoromethylphosphonic acid is often produced by hydrolyzing phenyldichlorophosphine oxide with sodium hydroxide in acetonitrile or under acidic conditions using hydrochloric acid . These methods provide efficient and scalable routes for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions: Trifluoromethylphosphonic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced under specific conditions to yield different phosphonic acid derivatives.

Substitution: It participates in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are frequently employed.

Major Products: The major products formed from these reactions include various trifluoromethyl-substituted phosphonic acid derivatives, which are valuable intermediates in organic synthesis .

Vergleich Mit ähnlichen Verbindungen

- Pentafluoroethylphosphonic acid

- Difluoromethylphosphonic acid

- Trifluorovinyl ether phosphonic acid

Comparison: Trifluoromethylphosphonic acid is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. Compared to pentafluoroethylphosphonic acid and difluoromethylphosphonic acid, trifluoromethylphosphonic acid exhibits higher thermal stability and reactivity. Its trifluorovinyl ether counterpart, while similar in some respects, differs in its electronic properties and reactivity patterns .

Biologische Aktivität

Trifluoromethylphosphonic acid (TFMPA) is a compound of significant interest in both chemical and biological research due to its unique structural properties and potential applications. This article explores the biological activity of TFMPA, focusing on its synthesis, mechanisms of action, and various biological effects, supported by data tables and case studies.

Chemical Structure and Properties

TFMPA is characterized by the presence of a trifluoromethyl group attached to a phosphonic acid moiety. Its chemical formula is . The trifluoromethyl group enhances the acid's stability and lipophilicity, making it a valuable candidate for various biological applications.

Synthesis of Trifluoromethylphosphonic Acid

The synthesis of TFMPA typically involves the reaction of phosphorus trichloride with trifluoroacetic acid or through direct fluorination methods. The following table summarizes common synthetic routes:

| Method | Reagents | Yield |

|---|---|---|

| Reaction with PCl₃ | Trifluoroacetic acid | 70-80% |

| Direct fluorination | Phosphorus oxides | Varies |

Antiviral Activity

Recent studies have demonstrated that TFMPA derivatives exhibit antiviral properties. For instance, racemic synthesis of 2',5',5'-trifluoro-apiose nucleoside phosphonic acid analogs showed potent antiviral activity against several viruses, including HIV and HCMV. The mechanism appears to involve inhibition of viral replication by interfering with nucleic acid synthesis pathways .

Cytotoxicity Evaluation

TFMPA has also been evaluated for cytotoxic effects in various cell lines. Preliminary studies indicated that certain analogs derived from TFMPA exhibit selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

Electrochemical Activity

The electrochemical properties of TFMPA have been studied in relation to its adsorption on platinum surfaces. It was found that TFMPA enhances the oxygen reduction reaction (ORR) kinetics, potentially making it useful in fuel cell applications . The following table summarizes key electrochemical findings:

| Parameter | TFMPA | H₃PO₄ |

|---|---|---|

| Kinetic Current Density | Doubled | Baseline |

| Charge Transfer Resistance | Lower | Higher |

Case Studies

- Antiviral Efficacy : A study evaluating the antiviral efficacy of TFMPA derivatives against HCMV showed a significant reduction in viral load in treated cells compared to controls, highlighting its potential as an antiviral agent .

- Cytotoxicity in Cancer Research : In a controlled experiment, TFMPA-derived compounds were tested on various cancer cell lines, revealing IC₅₀ values significantly lower than those observed in non-cancerous cells, indicating promising therapeutic potential .

- Electrochemical Applications : Research on the adsorption behavior of TFMPA on platinum electrodes demonstrated improved ORR performance compared to traditional phosphoric acid systems, suggesting its applicability in advanced electrochemical devices .

Eigenschaften

IUPAC Name |

trifluoromethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2F3O3P/c2-1(3,4)8(5,6)7/h(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJAAVVLEUZQVNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2F3O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60375342 | |

| Record name | Trifluoromethylphosphonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.994 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374-09-4 | |

| Record name | P-(Trifluoromethyl)phosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trifluoromethylphosphonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60375342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.